molecular formula C11H21ClN2O B1390868 2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride CAS No. 1172096-32-0

2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride

Cat. No. B1390868
M. Wt: 232.75 g/mol
InChI Key: NTCGFKOKVDSVKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride involves several steps. Researchers have explored various synthetic routes, including condensation reactions , cyclization , and functional group transformations . Notably, Shah et al. (2015) reported a successful synthesis using a benzoimidazol-2-one linker . Further studies have investigated alternative methods to improve yield and purity.


Chemical Reactions Analysis

Researchers have explored the reactivity of this compound. Notably, chemical modifications have been made to the aliphatic chain , amide substituent , and benzoimidazol-2-one linker . These modifications influence the compound’s properties and potential applications.

Scientific Research Applications

Pyrrolidine and piperidine are nitrogen-containing heterocyclic compounds that are widely used in medicinal chemistry . They are versatile scaffolds for creating biologically active compounds . The pyrrolidine ring, in particular, is interesting because of its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

These compounds are used in the synthesis of a wide range of drugs, including anticonvulsants , and anticancer drugs . They are also used in the creation of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .

  • Pharmaceutical Applications

    • Pyrrolidine and piperidine derivatives are used in the synthesis of a wide range of drugs . For example, 1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Hydrochloride is an impurity of Bilastine, a nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .
    • They are also used in the creation of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .
    • These compounds are used in the synthesis of anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Chemical Synthesis

    • Pyrrolidine and piperidine are used as building blocks and reagents in synthesizing organic compounds .
    • They are used in the synthesis of photoactive a-mannosides and mannosyl peptides .
    • They are used in the synthesis of inactivators of human cytochrome P450 2B6 .
    • They are used in the synthesis of photoaffinity labeled fusidic acid analogues .
  • Selective Androgen Receptor Modulators (SARMs)

    • Compounds with similar structures have been used in the development of Selective Androgen Receptor Modulators (SARMs). For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as SARMs .
  • Synthesis of Photoreactive Probes

    • Compounds with similar structures have been used in the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .
  • Synthesis of Photoactive a-Mannosides and Mannosyl Peptides

    • Compounds with similar structures have been used in the synthesis of photoactive a-mannosides and mannosyl peptides .

properties

IUPAC Name

2-piperidin-4-yl-1-pyrrolidin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(13-7-1-2-8-13)9-10-3-5-12-6-4-10;/h10,12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCGFKOKVDSVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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